SR 11302
CAS No.:
Cat. No.: VC0004505
Molecular Formula: C26H32O2
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C26H32O2 |
---|---|
Molecular Weight | 376.5 g/mol |
IUPAC Name | (2E,4E,6Z,8E)-3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
Standard InChI | InChI=1S/C26H32O2/c1-19-11-13-23(14-12-19)22(10-6-8-20(2)18-25(27)28)15-16-24-21(3)9-7-17-26(24,4)5/h6,8,10-16,18H,7,9,17H2,1-5H3,(H,27,28)/b8-6+,16-15+,20-18+,22-10- |
Standard InChI Key | RQANARBNMTXCDM-DKOHIBGUSA-N |
Isomeric SMILES | CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C2=CC=C(C=C2)C |
SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C2=CC=C(C=C2)C |
Canonical SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C2=CC=C(C=C2)C |
Appearance | A crystalline solid |
Chemical and Structural Characteristics of SR 11302
Molecular Identity and Synthesis
SR 11302, chemically designated as (2E,4E,6Z,8E)-3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid, is a structural analog of all-trans-retinoic acid (ATRA) with a modified methyl group at position 9 replaced by a 4-methylphenyl moiety . This alteration confers unique binding properties, enabling selective inhibition of AP-1 while avoiding RAR activation . The compound’s molecular formula is C₂₆H₃₂O₂, with a molecular weight of 376.5 g/mol .
Table 1: Key Chemical Properties of SR 11302
Property | Details |
---|---|
Molecular Formula | C₂₆H₃₂O₂ |
Molecular Weight | 376.5 g/mol |
Solubility | Soluble in DMSO and ethanol |
Purity | ≥95% |
Storage Conditions | -20°C, protected from light |
Structural Activity Relationship (SAR)
The tetraenoic acid backbone of SR 11302 is critical for its interaction with AP-1. The E,E,Z,E configuration of double bonds and the 4-methylphenyl group enhance its stability and specificity for AP-1 over RARs . Unlike ATRA, which activates both RARs and AP-1, SR 11302’s modifications prevent RARE (retinoic acid response element) transactivation, reducing off-target effects .
Mechanism of Action: AP-1 Inhibition and Beyond
AP-1 Transcription Factor Inhibition
AP-1, a dimeric transcription factor composed of Jun and Fos proteins, regulates genes involved in proliferation, apoptosis, and inflammation. SR 11302 binds to AP-1’s DNA-binding domain, preventing its interaction with target gene promoters . In hypoxic pulmonary artery endothelial cells, SR 11302 (1 μM) reduced aldosterone synthesis by 61.9% through AP-1 suppression, highlighting its role in modulating stress-responsive pathways .
Selectivity for RAR Isoforms
SR 11302 exhibits nanomolar affinity for RARα and RARγ but negligible binding to RARβ or RXRα . This isoform selectivity explains its lack of RARE activation and distinguishes it from pan-RAR agonists. In F9 embryonal carcinoma cells, SR 11302 failed to induce differentiation, further underscoring its RAR-independent mechanism .
Table 2: SR 11302’s Binding Affinity for Nuclear Receptors
Receptor | EC₅₀ (μM) | Effect on Transcription |
---|---|---|
RARα | >1 | No activation |
RARβ | >1 | No activation |
RARγ | >1 | No activation |
RXRα | >1 | No activation |
Pharmacological Effects in Preclinical Models
In Vitro Studies
SR 11302 inhibits proliferation in T-47D breast cancer, Calu-6 lung cancer, and HeLa cervical cancer cells (IC₅₀: 10⁻⁶ M) . In Helicobacter pylori-infected gastric adenocarcinoma (AGS) cells, SR 11302 (2 μM, 24 hours) suppressed β-catenin and c-Myc expression, key drivers of oncogenesis .
In Vivo Efficacy
In Vldlr⁻/⁻ mice, oral administration of SR 11302 (0.5–1 mg/kg/day) reduced vascular lesion number by 48% and lesion size by 40% without toxicity . In a 4D lung cancer model, SR 11302 (1 μM) decreased metastatic lesions by 48–60% in H460, A549, and H1299 cell lines by impairing circulating tumor cell (CTC) viability .
Anti-Inflammatory and Cytoprotective Effects
In cholestatic liver injury models, SR 11302 (50 μM) restored endothelial nitric oxide synthase (NOS-3) activity, reducing caspase-3 activation and promoting hepatocyte survival . This effect was mediated by inhibition of AP-1-driven oxidative stress pathways .
Comparative Studies with Other Retinoids
SR 11302 vs. ATRA
Unlike ATRA, which activates both RARs and AP-1, SR 11302’s selective AP-1 inhibition avoids RARE-related side effects like teratogenicity . In DMBA/TPA-induced skin carcinogenesis models, SR 11302 suppressed papilloma formation by 70%, whereas RAR-selective agonists showed minimal efficacy .
Synergy with Chemotherapeutic Agents
Co-treatment with SR 11302 and paclitaxel enhanced apoptosis in A549 lung cancer cells by downregulating survivin and Bcl-2 . Similarly, in hepatic models, SR 11302 potentiated the antifibrotic effects of obeticholic acid by modulating TGF-β/AP-1 crosstalk .
Clinical Implications and Future Directions
Challenges and Optimization
Poor aqueous solubility and rapid clearance limit its bioavailability. Nanoparticle-based formulations and prodrug derivatives are under investigation to improve pharmacokinetics .
Unanswered Questions
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume